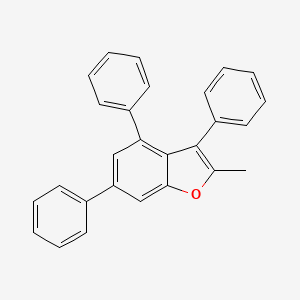

2-Methyl-3,4,6-triphenyl-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,4,6-triphenyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O/c1-19-26(22-15-9-4-10-16-22)27-24(21-13-7-3-8-14-21)17-23(18-25(27)28-19)20-11-5-2-6-12-20/h2-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBUNTLGNZAYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C(C=C2O1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3,4,6 Triphenyl 1 Benzofuran and Analogues

Established Synthetic Routes to Substituted 1-Benzofurans

The construction of the benzofuran (B130515) skeleton is a central theme in heterocyclic chemistry, with numerous methods developed to afford access to this privileged structural motif found in many natural products and pharmaceuticals. researchgate.net These methods often involve the formation of a key C-C or C-O bond to close the furan (B31954) ring onto the benzene (B151609) core.

Cyclization reactions are a cornerstone of benzofuran synthesis, providing direct access to the fused ring system from acyclic precursors. These transformations can be broadly classified based on the nature of the ring-closing step, with intramolecular and oxidative cyclizations being particularly prominent.

Intramolecular cyclization involves the formation of the furan ring from a suitably functionalized phenol (B47542) derivative. The Perkin reaction, first reported in 1870, represents the historical foundation of benzofuran synthesis. nih.gov

More contemporary and widely used methods include intramolecular Friedel-Crafts-type reactions. researchgate.netoregonstate.edu These reactions typically involve the cyclization of α-aryloxy ketones, which can be catalyzed by either Brønsted or Lewis acids. researchgate.netnih.gov The choice of catalyst is crucial for the efficiency of the cyclodehydration process. A variety of Lewis acids have been successfully employed for this transformation, highlighting the versatility of this approach for constructing the benzofuran core. nih.govtandfonline.com For instance, an efficient synthesis of benzofurans can be achieved through an FeCl₃-mediated intermolecular tandem reaction of anisole (B1667542) with glyoxal (B1671930) monohydrates. researchgate.net Similarly, phosphoric acid has been used as a metal-free catalyst for the intramolecular Friedel-Crafts reaction to construct 2,3-unsubstituted benzofurans and benzothiophenes. rsc.org

| Catalyst | Substrate Type | Key Features | Reference |

|---|---|---|---|

| FeCl₃ | Anisole and Glyoxal Monohydrates / Electron-rich Aryl Ketones | Mediates intermolecular tandem reaction and intramolecular cyclization. | researchgate.netnih.govtandfonline.com |

| Ga(OTf)₃ | α-Aryloxyaryl Ketones | Effective Lewis acid for cyclodehydration. | nih.gov |

| Bi(OTf)₃ | α-Aryloxyaryl Ketones | Used in the total synthesis of natural stilbenoids. | nih.gov |

| BBl₃ | α-Aryloxyaryl Ketones | Promotes cyclization in natural product synthesis. | nih.gov |

| Phosphoric Acid | Phenoxyacetaldehyde Acetals | Metal-free catalysis for 2,3-unsubstituted benzofurans. | rsc.org |

Oxidative cyclization provides another powerful route to the benzofuran scaffold, typically proceeding via the intramolecular C-O bond formation from ortho-alkenylphenols. nih.govresearchgate.net These reactions can be promoted by various catalytic systems.

Palladium(II) catalysts, in conjunction with an oxidant such as benzoquinone, are commonly used to facilitate the oxidative annulation of o-cinnamyl phenols. nih.gov A metal-free alternative involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂], which can mediate the cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofurans in good yields. nih.govorganic-chemistry.org Furthermore, copper catalysts can be employed for the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure, offering a regioselective synthesis of polysubstituted benzofurans. rsc.org

| Catalyst/Reagent | Oxidant | Substrate Type | Reference |

|---|---|---|---|

| PdCl₂(CH₃CN)₂ | Benzoquinone | ortho-Cinnamyl Phenols | organic-chemistry.org |

| PhI(OAc)₂ (Catalytic) | m-CPBA | 2-Hydroxystilbenes | nih.govorganic-chemistry.org |

| Copper Catalyst | Molecular Oxygen (O₂) | Phenols and Alkynes | rsc.org |

| Mn(III)/Co(II) | O₂ Atmosphere | Furans with β-ketoester group | rsc.org |

Cross-coupling reactions are indispensable tools for the synthesis of highly functionalized benzofurans. These methods can be used to either construct the benzofuran ring itself through a domino coupling/cyclization process or to introduce substituents onto a pre-formed benzofuran core.

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application in benzofuran synthesis is extensive. ncsu.edu

The Sonogashira reaction , a cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a highly efficient method for C-C bond formation. mdpi.comresearchgate.net In the context of benzofuran synthesis, it is often used in a one-pot domino sequence where an o-iodophenol couples with a terminal alkyne, followed by an intramolecular cyclization to furnish 2- or 2,3-disubstituted benzofurans. nih.govnih.govresearchgate.net This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. nih.govmdpi.com

The Heck reaction is another cornerstone of palladium catalysis used for benzofuran synthesis, primarily through an intramolecular pathway. acs.orgresearchgate.net This reaction enables the cyclization of precursors such as o-iodophenyl allyl ethers to form the benzofuran ring. nih.gov Tandem processes involving a Heck reaction followed by an oxidative cyclization have also been developed to enhance the efficiency of synthesizing specific benzofuran analogues. nih.gov

| Reaction | Catalyst System | Typical Substrates | Outcome | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | Pd complex, Cu(I) co-catalyst, Amine base | o-Iodophenols and Terminal Alkynes | 2,3-Disubstituted Benzofurans | nih.govnih.gov |

| Intramolecular Heck Reaction | PdCl₂ or other Pd(II) sources | o-Iodoaryl Alkenyl Ethers | Substituted Benzofurans | nih.govacs.orgresearchgate.net |

| Tandem Heck/Oxidative Cyclization | Pd Catalyst | 2-Hydroxystyrenes and Iodobenzenes | Substituted Benzofurans | nih.gov |

Copper-catalyzed reactions offer a complementary and sometimes more economical approach to benzofuran synthesis. nih.gov While copper is well-known as a co-catalyst in the Sonogashira reaction, it can also act as the primary catalyst in various C-C and C-O bond-forming reactions. mdpi.com

A notable example is the copper(I)-catalyzed coupling of o-iodophenols with aryl acetylenes, which provides a palladium-free route to 2-arylbenzo[b]furans. researchgate.net Copper catalysts are also effective in domino reactions for synthesizing 2,3-disubstituted benzofurans from substrates like 1-bromo-2-iodobenzenes and β-keto esters. organic-chemistry.org Furthermore, one-pot syntheses involving copper catalysis have been developed, reacting acyl chlorides, phosphorus ylides, and o-iodophenols to rapidly construct functionalized benzofurans. acs.org Copper-catalyzed cross-coupling has also been explored for the functionalization at the C3 position of the benzofuran-2(3H)-one core. iiserpune.ac.in

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Coupling/Cyclization | CuI | o-Iodophenols and Aryl Acetylenes | Palladium-free synthesis of 2-arylbenzofurans. | researchgate.net |

| Domino C-C/C-O Formation | CuI | 1-Bromo-2-iodobenzenes and β-Keto Esters | Forms 2,3-disubstituted benzofurans. | organic-chemistry.org |

| One-Pot Tandem Reaction | Copper Catalyst | Acyl Chlorides, Phosphorus Ylides, o-Iodophenols | Rapid construction of functionalized benzofurans. | acs.org |

| Aerobic Oxidative Cyclization | Copper Catalyst | Phenols and Alkynes | Regioselective one-pot procedure. | rsc.org |

Condensation and Annulation Reactions

Condensation and annulation reactions represent a classical and direct approach to the benzofuran core. These methods typically involve the formation of the heterocyclic ring through the reaction of a substituted phenol with a suitable coupling partner, followed by cyclization.

A common strategy involves the reaction of a substituted phenol with an α-haloketone. For the synthesis of 2-Methyl-3,4,6-triphenyl-1-benzofuran, a plausible route would commence with a 3,5-diphenylphenol (B1364459). This starting material could undergo a Friedel-Crafts-like alkylation with an α-haloketone, followed by an intramolecular cyclodehydration to furnish the benzofuran ring. researchgate.netnih.gov For instance, the reaction of 3,5-diphenylphenol with 1-phenyl-1-chloropropanone, promoted by a Lewis acid such as titanium tetrachloride, could directly yield the polysubstituted benzofuran core. nih.govgoogle.com The reaction proceeds through initial alkylation of the phenol, followed by ring closure. researchgate.net

Another relevant condensation approach is the Perkin rearrangement, which has been historically used for benzofuran synthesis. More contemporary methods involve acid-catalyzed heteroannulation of benzoquinones with cyclohexanones, offering a one-pot synthesis of substituted benzofurans. nih.gov While not directly applicable in its simplest form, modifications of this strategy using appropriately substituted precursors could be envisioned for the assembly of the target molecule.

Advanced and Unconventional Synthetic Approaches

Recent advances in organic synthesis have provided a plethora of sophisticated and efficient methods for the construction of complex heterocyclic systems like this compound. These approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has revolutionized the synthesis of benzofurans, enabling the construction of highly substituted derivatives through various cross-coupling and annulation strategies. rsc.org

Palladium-catalyzed reactions are particularly prominent in this area. A powerful strategy involves the coupling of o-alkynylphenols with aryl halides. To synthesize the target compound, one could envision a starting material like 2-(phenylethynyl)-3,5-diphenylphenol. A palladium-catalyzed cross-coupling reaction of this intermediate with a methylating agent would install the methyl group at the 2-position, followed by cyclization. nih.gov Alternatively, a palladium-catalyzed oxidative annulation of a 3,5-diphenylphenol with an internal alkyne, such as 1-phenylpropyne, could directly afford the desired 2-methyl-3-phenylbenzofuran (B15210741) core. nih.gov

Copper-catalyzed reactions also offer a viable pathway. For instance, a copper-mediated oxidative annulation of a phenol with an unactivated internal alkyne can produce benzofuran derivatives. rsc.orgcapes.gov.br This approach could be adapted by using 3,5-diphenylphenol and 1-phenylpropyne as coupling partners. Furthermore, Sonogashira coupling of o-iodophenols with terminal alkynes, often co-catalyzed by palladium and copper, followed by intramolecular cyclization, is a robust method for synthesizing 2,3-disubstituted benzofurans. rsc.orgorganic-chemistry.org

Gold and silver-based catalysts have also been employed in benzofuran synthesis. Gold-catalyzed cycloisomerization of o-alkynylphenols is an efficient method for constructing the benzofuran ring. nih.gov

| Catalyst System | Reactants | Product Type | Reference |

| Palladium Acetate | Aryl Boronic Acid, 2-(2-formylphenoxy)acetonitrile | 2-Benzoylbenzofurans | nih.gov |

| (PPh₃)PdCl₂ / CuI | Terminal Alkyne, Iodophenol | 2,3-Disubstituted Benzofurans | rsc.org |

| JohnPhosAuCl / AgNTf₂ | Alkynyl Ester, Quinol | Substituted Benzofurans | mnstate.edu |

| Rhodium complexes | Vinyl Carbonate, Salicylic Acid Derivative | C4-Substituted Benzofurans | rsc.org |

| Iron(III) Chloride | 1-Arylketone | Substituted Benzofurans | organic-chemistry.org |

Green Chemistry Approaches to Benzofuran Synthesis

In line with the principles of green chemistry, several environmentally benign methods for benzofuran synthesis have been developed. These often involve the use of microwave irradiation, catalyst-free conditions, or eco-friendly solvents.

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the construction of benzofurans. mdpi.orgresearchgate.net For instance, a one-pot, three-component Sonogashira coupling of a 2-iodophenol, a terminal alkyne, and an aryl iodide under microwave irradiation can efficiently produce 2,3-disubstituted benzofurans. nih.gov This methodology could be adapted for the synthesis of the target compound by selecting appropriately substituted starting materials.

Catalyst-free approaches are also gaining traction. For example, the condensation of o-hydroxyphenones with 1,1-dichloroethylene, followed by an acid-mediated rearrangement, provides a metal-free route to functionalized benzofurans. nih.gov Additionally, reactions in deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have been reported for the copper-catalyzed one-pot synthesis of 3-aminobenzofurans, showcasing a greener solvent alternative. rsc.org

| Green Approach | Key Features | Example Reaction | Reference |

| Microwave-Assisted | Reduced reaction times, higher yields | One-pot three-component Sonogashira coupling | nih.gov |

| Catalyst-Free | Avoids transition metal catalysts | Condensation of o-hydroxyphenones with 1,1-dichloroethylene | nih.gov |

| Deep Eutectic Solvents | Biodegradable and low-cost solvents | CuI-catalyzed one-pot synthesis of 3-aminobenzofurans | rsc.org |

Tandem Reactions and One-Pot Syntheses

Tandem and one-pot reactions are highly efficient strategies that allow for the construction of complex molecules in a single operation, minimizing purification steps and resource consumption.

A notable example is the tandem Sonogashira coupling-cyclization reaction. This approach involves the palladium/copper-catalyzed coupling of an o-halophenol with a terminal alkyne, which then undergoes an in-situ intramolecular cyclization to form the benzofuran ring. organic-chemistry.orgresearchgate.net To construct this compound, a 2-iodo-3,5-diphenylphenol could be reacted with 1-phenylpropyne in a one-pot fashion.

Another powerful one-pot method involves the reaction of phenols with α-haloketones under acidic conditions, leading directly to the benzofuran product through a sequence of alkylation and cyclodehydration. nih.gov Furthermore, palladium-catalyzed tandem reactions of 2-hydroxyarylacetonitriles with sodium sulfinates have been developed for the one-pot synthesis of 2-arylbenzofurans. nih.gov

| Tandem/One-Pot Strategy | Key Transformations | Potential Application for Target Compound | Reference |

| Sonogashira Coupling/Cyclization | C-C bond formation, C-O bond formation | Reaction of 2-iodo-3,5-diphenylphenol with 1-phenylpropyne | organic-chemistry.orgresearchgate.net |

| Alkylation/Cyclodehydration | C-C bond formation, C-O bond formation | Reaction of 3,5-diphenylphenol with 1-phenyl-1-chloropropanone | nih.gov |

| Desulfinative Addition/Annulation | C-C bond formation, C-O bond formation | Adaptation with suitably substituted precursors | nih.gov |

Photochemical or UV-Light Promoted Syntheses

Photochemical methods offer a unique and often milder alternative to traditional thermal reactions for the synthesis of benzofurans. These reactions are typically initiated by the absorption of light, leading to the formation of reactive intermediates that can undergo cyclization.

A metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes has been reported to produce 2-substituted benzofurans. nih.govnih.gov This reaction proceeds through a tandem formation of an aryl-C and a C-O bond via a photochemically generated aryl cation intermediate. For the synthesis of the target compound, a 2-chloro-3,5-diphenylphenol could be irradiated in the presence of 1-phenylpropyne.

UV-light has also been shown to promote the condensation of non-acidic methylenes with carbonyls, a transformation that can be incorporated into benzofuran synthesis. nih.gov Photochemical [2+2+1] radical annulation of 2-vinyloxy arylalkynes with bromomalonates provides a route to cyclopenta[b]benzofurans, demonstrating the utility of photochemistry in constructing fused ring systems. rsc.orgresearchgate.net

| Photochemical Method | Reactants | Key Intermediate | Reference |

| Metal-Free Annulation | 2-Chlorophenol derivative, Terminal alkyne | Aryl cation | nih.govnih.gov |

| UV-Light Promoted Condensation | Non-acidic methylene, Carbonyl | - | nih.gov |

| [2+2+1] Radical Annulation | 2-Vinyloxy arylalkyne, Bromomalonate | Radical species | rsc.orgresearchgate.net |

Wittig and Related Olefination Reactions for Benzofuran Systems

The Wittig reaction, a cornerstone of alkene synthesis, can also be ingeniously applied to the construction of the benzofuran ring system through intramolecular cyclization. This approach typically involves the generation of a phosphorus ylide that contains a suitably positioned phenoxy group.

A general strategy for synthesizing 2,3-disubstituted benzofurans involves the intramolecular Wittig reaction of an o-acyloxybenzylphosphonium ylide. unibo.it For the target molecule, this would entail the preparation of a phosphonium (B103445) salt from 2-(bromomethyl)-3,5-diphenylphenol. Acylation of the phenolic hydroxyl group with benzoyl chloride, followed by treatment with a base, would generate the ylide, which would then undergo intramolecular Wittig reaction to form the 2-phenyl-3-hydroxybenzofuran core. Subsequent methylation of the hydroxyl group would be required. A more direct approach could involve the reaction of an o-hydroxybenzyltriphenylphosphonium salt with an appropriate aroyl chloride. sciforum.net In some cases, this reaction has been observed to unexpectedly yield 3-benzoyl-2-phenylbenzofurans. sciforum.net

The key step is the formation of the phosphorus ylide and its subsequent intramolecular attack on a carbonyl group, leading to the formation of the furan ring and triphenylphosphine (B44618) oxide as a byproduct. researchgate.netlookchem.com This methodology provides a powerful tool for the regioselective synthesis of polysubstituted benzofurans. unica.it

| Wittig Reaction Approach | Starting Materials | Key Step | Reference |

| Intramolecular Cyclization | o-Acyloxybenzylphosphonium salt | Intramolecular Wittig reaction | unibo.it |

| Ylide Acylation | o-Hydroxybenzyltriphenylphosphonium salt, Aroyl chloride | Formation of 3-benzoyl-2-phenylbenzofuran | sciforum.net |

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of polysubstituted benzofurans is critically dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, a study found that silver(I) oxide was the most efficient oxidant among the tested silver(I) reagents. scielo.brchemrxiv.org The choice of solvent also played a crucial role, with acetonitrile providing the best balance between conversion and selectivity, in addition to being a "greener" alternative to more commonly used solvents like dichloromethane and benzene. scielo.brchemrxiv.org By optimizing these conditions, the reaction time could be significantly reduced from 20 hours to 4 hours without a substantial impact on the conversion and selectivity. scielo.brchemrxiv.org

The following table summarizes the optimization of reaction conditions for the synthesis of dihydrobenzofuran neolignans, which provides insights applicable to the synthesis of other substituted benzofurans.

| Parameter | Variation | Observation | Reference |

| Oxidant | Silver(I) oxide (Ag₂O) vs. other silver(I) reagents | Ag₂O was the most efficient, providing the best balance between conversion and selectivity. | scielo.brchemrxiv.org |

| Solvent | Acetonitrile vs. Dichloromethane, Benzene | Acetonitrile afforded the best balance between conversion and selectivity. | scielo.brchemrxiv.org |

| Reaction Time | 4 hours vs. 20 hours | Reduction to 4 hours did not significantly decrease conversion and selectivity. | scielo.brchemrxiv.org |

| Catalyst | Pd(OAc)₂ | Used in C-H arylation protocols for benzofuran substrates. | mdpi.com |

| Temperature | 110 °C | Optimal temperature for a specific C-H arylation protocol. | mdpi.com |

In other synthetic approaches, such as the palladium-catalyzed C-H arylation of benzofuran substrates, optimization of the catalyst system and temperature is crucial. A study on the synthesis of elaborate benzofuran-2-carboxamide derivatives identified a set of optimal conditions using palladium acetate (Pd(OAc)₂) as the catalyst, silver acetate (AgOAc) as an oxidant, and sodium acetate (NaOAc) as a base in cyclopentyl methyl ether (CPME) at 110 °C. mdpi.com Altering these conditions, for instance by lowering the concentration, led to markedly lower yields. mdpi.com

Furthermore, in the context of acid-catalyzed reactions, the choice and concentration of the acid can significantly impact the reaction rate and yield. For the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, a combination of a Lewis acid (AlCl₃) and a protic acid (TFA) was found to markedly increase the rate of production. oregonstate.edu Conducting the reaction at 120 °C with 20 mol % of TFA provided an optimal yield. oregonstate.edu

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Methyl 3,4,6 Triphenyl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of a related compound, 2-methyl-3-phenylsulfinyl-1-benzofuran, the methyl protons appear as a singlet at approximately 2.77 ppm. The aromatic protons exhibit complex multiplets in the range of 7.06 to 7.68 ppm. For 2-Methyl-3,4,6-triphenyl-1-benzofuran, the spectrum would be expected to show a singlet for the methyl group at the 2-position, likely in a similar upfield region. The numerous protons of the three phenyl groups and the benzofuran (B130515) core would result in a complex series of overlapping multiplets in the downfield aromatic region.

Table 1: Representative ¹H NMR Data for a Substituted Benzofuran Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.68 | Doublet | 2H | Aromatic Protons |

| 7.52 - 7.39 | Multiplet | 4H | Aromatic Protons |

| 7.23 - 7.19 | Multiplet | 2H | Aromatic Protons |

| 7.06 | Triplet | 1H | Aromatic Protons |

| 2.77 | Singlet | 3H | -CH₃ at C-2 |

Data from a related compound, 2-methyl-3-phenylsulfinyl-1-benzofuran, for illustrative purposes. nih.gov

Carbon-13 NMR spectroscopy probes the carbon framework of a molecule. For substituted benzofurans, the carbon signals appear at characteristic chemical shifts. For instance, in a series of benzofuranone derivatives, the carbon atoms of the benzofuran core and substituent groups have been assigned using ¹³C NMR. nsf.govoregonstate.edu The spectrum of this compound would be expected to display a large number of signals corresponding to the numerous unique carbon atoms in the triphenyl-substituted benzofuran skeleton and the methyl group.

Table 2: Representative ¹³C NMR Data for Substituted Benzofuranones

| Chemical Shift (δ) ppm | Assignment |

| 174.8 | C=O |

| 153.2 | C-O |

| 142.2 - 119.4 | Aromatic Carbons |

| 35.9 | Aliphatic Carbon |

| 17.2 | Methyl Carbon |

Data from a related compound, 7-Isobutyl-6-methyl-5-phenylbenzofuran-2(3H)-one, for illustrative purposes. oregonstate.edu

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of polysubstituted benzofurans.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons within the phenyl rings and the benzofuran moiety. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached, providing direct C-H connectivity information. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the points of attachment of the phenyl groups to the benzofuran core and confirming the position of the methyl group by observing correlations between the methyl protons and the C-2 and C-3 carbons of the benzofuran ring. rsc.org

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy provides information about the functional groups and vibrational modes within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of a substituted benzofuran derivative, (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, shows characteristic bands for N-H stretching (3344 cm⁻¹), C-H stretching (3019 cm⁻¹), C=O stretching (1689 cm⁻¹), and C=C stretching (1607 cm⁻¹). mdpi.com For this compound, the spectrum would be dominated by strong absorptions corresponding to aromatic C-H and C=C stretching, as well as the C-O-C stretching of the furan (B31954) ring.

Table 3: Characteristic FTIR Absorption Bands for a Substituted Benzofuran

| Wavenumber (cm⁻¹) | Functional Group |

| 3344 | N-H Stretch |

| 3019 | Aromatic C-H Stretch |

| 1689 | C=O Stretch |

| 1607 | C=C Stretch |

Data from a related benzofuran derivative for illustrative purposes. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its molecular formula.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For aromatic and heterocyclic compounds, the molecular ion peak is often strong due to the stability of the ring systems. libretexts.orgyoutube.com

The fragmentation of this compound would likely involve cleavages at the bonds connecting the phenyl groups and the methyl group to the benzofuran core. The stability of the resulting carbocations and radical fragments dictates the observed fragmentation pattern. libretexts.org For instance, the loss of a phenyl group (C6H5, 77 Da) or a methyl group (CH3, 15 Da) would be expected. The benzofuran ring itself can also undergo characteristic fragmentation. nih.govscispace.com The stability of fragments is a key factor, with resonance-stabilized ions like the tropylium ion (m/z 91) being a common feature in the mass spectra of compounds containing benzyl moieties. youtube.com

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Description | Predicted m/z |

| Molecular Ion [M]•+ | Calculated MW |

| Loss of Methyl Radical [M-CH₃]⁺ | MW - 15 |

| Loss of Phenyl Radical [M-C₆H₅]⁺ | MW - 77 |

| Tropylium Ion [C₇H₇]⁺ | 91 |

| Phenyl Cation [C₆H₅]⁺ | 77 |

Note: This table is predictive and based on general fragmentation principles. Actual experimental data is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Highly conjugated systems, such as the one present in this compound with its multiple phenyl groups and benzofuran core, are expected to exhibit strong absorption in the UV-Vis region.

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region |

| π → π | π bonding to π antibonding | UV and possibly Visible |

| n → π | Non-bonding to π antibonding | UV Region |

Note: The presence of the oxygen atom's lone pairs (n electrons) could also lead to n → π transitions, though these are typically less intense than π → π* transitions.*

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of the atoms in this compound, as well as detailed information on bond lengths, bond angles, and torsional angles.

For a molecule with multiple phenyl rings, steric hindrance can lead to a non-planar conformation in the solid state. researchgate.net The phenyl rings are likely to be twisted out of the plane of the central benzofuran ring to minimize steric strain. rsc.org X-ray analysis would reveal the exact dihedral angles between the planes of the benzofuran system and each of the three phenyl substituents. This structural information is crucial for understanding the molecule's physical and chemical properties. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be determined, revealing any intermolecular interactions such as π-π stacking. mdpi.com

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise geometry of the molecule |

| Torsional (Dihedral) Angles | 3D conformation, degree of planarity |

| Intermolecular Interactions | Details of crystal packing (e.g., π-stacking) |

Note: Obtaining single crystals of sufficient quality is a prerequisite for X-ray crystallographic analysis.

Advanced Chromatographic Techniques for Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts from the synthesis. The purity of this compound would be rigorously assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis of organic compounds. moravek.comtricliniclabs.com A sample is dissolved in a suitable solvent and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. torontech.com For a non-polar compound like this compound, reversed-phase HPLC would likely be employed. Purity is determined by the percentage of the total peak area that corresponds to the main compound in the chromatogram. google.comgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. mdpi.commdpi.com The sample is vaporized and separated in a capillary column, and the eluting components are subsequently analyzed by a mass spectrometer. acs.org GC-MS not only provides a measure of purity (from the GC chromatogram) but also gives mass spectral data for each separated component, aiding in the identification of any impurities. researchgate.net

Table 4: Chromatographic Methods for Purity Assessment

| Technique | Principle of Separation | Information Obtained |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Retention time, quantitative purity (% area). |

| GC-MS | Differential partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | Retention time, quantitative purity, mass spectrum of compound and impurities. |

Computational and Theoretical Studies of 2 Methyl 3,4,6 Triphenyl 1 Benzofuran

Solvent Effects on Molecular PropertiesInformation regarding the influence of different solvents on the properties of 2-Methyl-3,4,6-triphenyl-1-benzofuran through computational studies is not available.

Further theoretical research is required to elucidate the specific computational and chemical properties of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-3,4,6-triphenyl-1-benzofuran, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclization of substituted precursors. For example, sulfinyl or sulfanyl intermediates (e.g., 3-phenylsulfinyl derivatives) can undergo oxidation or nucleophilic substitution. Reaction optimization involves adjusting catalysts (e.g., 3-chloroperoxybenzoic acid for sulfoxide formation), solvents (dichloromethane or ethyl acetate), and temperature (e.g., 273 K for controlled oxidation). Purification is achieved via column chromatography (hexane/ethyl acetate gradients) and recrystallization .

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction data are collected using synchrotron or laboratory sources. Structures are refined using SHELXL-97, with H atoms placed geometrically and refined via riding models. Displacement parameters (Uiso) for methyl groups are set at 1.5×Ueq of the parent carbon. Validation tools like ORTEP-3 visualize thermal ellipsoids and molecular packing .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection ensures purity. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms substituent positions, while mass spectrometry (MS) verifies molecular weight. For trace impurities, solid-phase extraction (SPE) with Oasis HLB cartridges followed by LC-MS/MS is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC) to confirm coupling patterns and through-space correlations. For ambiguous NOE effects, computational NMR prediction tools (e.g., DFT-based chemical shift calculations) can reconcile experimental vs. theoretical data. Contradictions in mass fragmentation patterns may require tandem MS (MS/MS) or high-resolution MS (HRMS) .

Q. What strategies improve synthetic yields of this compound in multistep reactions?

- Methodology : Optimize stoichiometry of intermediates (e.g., sulfanyl precursors) and monitor reaction progress via TLC. Use flow chemistry for exothermic steps (e.g., cyclization) to enhance reproducibility. Post-synthetic modifications (e.g., methylation) benefit from phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate kinetics .

Q. How does computational modeling aid in predicting the reactivity of this compound derivatives?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO gaps) and regioselectivity in electrophilic substitution. Molecular docking studies predict binding affinities for bioactive derivatives, such as interactions with enzyme active sites (e.g., cytochrome P450) .

Q. What mechanistic insights explain the stereochemical outcomes in benzofuran derivatives?

- Methodology : Analyze crystal packing effects (e.g., van der Waals interactions) using Mercury software. For sulfoxide-containing analogs, chiral HPLC separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. Stereoelectronic effects are modeled using NBO (Natural Bond Orbital) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.